molecular formula C24H31ClN2O4 B15295640 Desfluoro Cisapride

Desfluoro Cisapride

Cat. No.: B15295640
M. Wt: 447.0 g/mol
InChI Key: WWNAULFIHBWQQL-OSZJVERNSA-N
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Description

Desfluoro Cisapride is a derivative of Cisapride, a gastroprokinetic agent that enhances gastrointestinal motility. Cisapride itself is known for its ability to stimulate the release of acetylcholine from the enteric nervous system, thereby promoting gastrointestinal motility. This compound, as the name suggests, is a modified version of Cisapride where a fluorine atom has been removed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Cisapride typically involves the removal of a fluorine atom from the parent compound, Cisapride. This can be achieved through various chemical reactions, including nucleophilic substitution or reduction reactions. The specific conditions for these reactions may vary, but they generally involve the use of strong nucleophiles or reducing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process would also include steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Desfluoro Cisapride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.

Scientific Research Applications

Desfluoro Cisapride has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine removal on chemical reactivity and stability.

    Biology: Investigated for its potential effects on gastrointestinal motility and neurotransmitter release.

    Medicine: Explored for its potential therapeutic benefits in treating gastrointestinal disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Desfluoro Cisapride exerts its effects by stimulating the serotonin 5-HT4 receptors, which in turn increases the release of acetylcholine in the enteric nervous system. This leads to enhanced gastrointestinal motility. The removal of the fluorine atom may alter the binding affinity and efficacy of the compound, but the overall mechanism remains similar to that of Cisapride.

Comparison with Similar Compounds

Similar Compounds

    Cisapride: The parent compound, known for its prokinetic effects.

    Metoclopramide: Another prokinetic agent that acts on dopamine and serotonin receptors.

    Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.

Uniqueness

Desfluoro Cisapride is unique in that it offers a modified chemical structure with potentially different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Cisapride. The removal of the fluorine atom may result in altered efficacy, safety profile, and metabolic pathways, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H31ClN2O4

Molecular Weight

447.0 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[(1R,2S)-2-methoxy-4-(3-phenoxypropyl)cyclohexyl]benzamide

InChI

InChI=1S/C24H31ClN2O4/c1-29-22-15-20(26)19(25)14-18(22)24(28)27-21-11-10-16(13-23(21)30-2)7-6-12-31-17-8-4-3-5-9-17/h3-5,8-9,14-16,21,23H,6-7,10-13,26H2,1-2H3,(H,27,28)/t16?,21-,23+/m1/s1

InChI Key

WWNAULFIHBWQQL-OSZJVERNSA-N

Isomeric SMILES

CO[C@H]1CC(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3

Canonical SMILES

COC1CC(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3

Origin of Product

United States

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